molecular formula C7H15N5 B13162674 5-Imino-1-(pentan-3-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine CAS No. 1334146-90-5

5-Imino-1-(pentan-3-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine

Cat. No.: B13162674
CAS No.: 1334146-90-5
M. Wt: 169.23 g/mol
InChI Key: PXOOVPSPIDSEJG-UHFFFAOYSA-N
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Description

5-Imino-1-(pentan-3-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Imino-1-(pentan-3-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of amidines with carboxylic acids, followed by cyclization with hydrazines . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve sustainable and scalable synthesis of such compounds . These methods offer advantages in terms of reaction control, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Imino-1-(pentan-3-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

5-Imino-1-(pentan-3-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Imino-1-(pentan-3-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Imino-1-(pentan-3-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine include other 1,2,4-triazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications .

Properties

CAS No.

1334146-90-5

Molecular Formula

C7H15N5

Molecular Weight

169.23 g/mol

IUPAC Name

1-pentan-3-yl-1,2,4-triazole-3,5-diamine

InChI

InChI=1S/C7H15N5/c1-3-5(4-2)12-7(9)10-6(8)11-12/h5H,3-4H2,1-2H3,(H4,8,9,10,11)

InChI Key

PXOOVPSPIDSEJG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C(=NC(=N1)N)N

Origin of Product

United States

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